molecular formula C13H18N2O4 B15065269 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 87664-95-7

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15065269
CAS No.: 87664-95-7
M. Wt: 266.29 g/mol
InChI Key: NDJMYIQRVFLPNI-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS: 2059971-11-6) is a tetrahydroisoquinoline (THIQ) derivative featuring a nitro group at the 8-position, methoxy groups at the 5- and 6-positions, and methyl substituents at the 2- and 3-positions. This compound belongs to a class of nitrogen-containing heterocycles with diverse pharmacological applications, including central nervous system (CNS) modulation and vasorelaxant activity. The structural complexity of this molecule—particularly the electron-withdrawing nitro group and steric bulk from the dimethyl substituents—distinguishes it from simpler THIQ derivatives.

Properties

CAS No.

87664-95-7

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

5,6-dimethoxy-2,3-dimethyl-8-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H18N2O4/c1-8-5-9-10(7-14(8)2)11(15(16)17)6-12(18-3)13(9)19-4/h6,8H,5,7H2,1-4H3

InChI Key

NDJMYIQRVFLPNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C)C(=CC(=C2OC)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and alkoxides.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino-substituted tetrahydroisoquinolines.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors in the body, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

8-Nitro vs. 8-Fluoro Derivatives

  • 8-Fluoro-2-methyl-THIQ (Compound 32): Synthesized via methylation and reduction of 8-fluoro-3,4-dihydroisoquinoline, this derivative demonstrates the feasibility of introducing halogens at the 8-position. Fluorine’s electronegativity enhances metabolic stability compared to nitro groups, but the nitro group in the target compound may confer stronger electron-withdrawing effects, influencing receptor binding or redox activity .
  • 6-Nitro-THIQ (CAS 186390-77-2): The nitro group at the 6-position (vs.

Nitro vs. Alkoxy/Amino Substituents

  • 1-Aryl-6,7-dimethoxy-THIQ : This compound exhibits vasorelaxant activity with an IC50 of 41.6 μM, significantly higher than dihydroquercetin (30.9 μM) but comparable to other THIQ derivatives. The 5,6-dimethoxy configuration in the target compound may enhance membrane permeability due to increased lipophilicity compared to 6,7-dimethoxy isomers .
  • 5,6-Dimethoxy-8-amino-THIQ (CAS 87664-96-8): The amine group at the 8-position (vs. nitro in the target compound) suggests divergent reactivity; nitro groups can serve as precursors for amines via reduction, enabling prodrug strategies .

Structural and Pharmacological Profiles

Compound Name Substituents Key Properties/Activities Reference
Target Compound 5,6-dimethoxy, 2,3-dimethyl, 8-nitro Potential CNS activity (inferred)
1-Aryl-6,7-dimethoxy-THIQ 6,7-dimethoxy, 1-aryl IC50 = 41.6 μM (vasorelaxant)
8-Fluoro-2-methyl-THIQ (32) 8-fluoro, 2-methyl Synthetic intermediate for CNS drugs
2-Chloro-6,7-dimethoxy-THIQ 2-chloro, 6,7-dimethoxy Improved solubility (hydrochloride salt)
6-Nitro-THIQ (CAS 186390-77-2) 6-nitro Unreported bioactivity; synthetic utility

Biological Activity

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O4C_{13}H_{16}N_{2}O_{4} with a molecular weight of approximately 248.28 g/mol. The compound features a tetrahydroisoquinoline core modified by methoxy and nitro groups that contribute to its pharmacological properties.

Structural Formula

C13H16N2O4\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{4}

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For example:

  • Mechanism : The antioxidant effect is primarily due to the ability of the compound to donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Comparative Studies : In studies comparing various antioxidants, compounds structurally related to tetrahydroisoquinolines showed comparable efficacy to established antioxidants like vitamin E .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in various models of neurodegeneration. Its ability to mitigate neuronal damage suggests a promising role in treating conditions such as Alzheimer's disease and Parkinson's disease.

  • Case Study : In a model of oxidative stress-induced neurotoxicity, administration of this compound significantly reduced cell death and improved cognitive function metrics .

Antitumor Activity

Emerging evidence points towards the antitumor effects of this compound. Studies have shown that it can inhibit the proliferation of certain cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis and cell cycle arrest
MCF-7 (breast cancer)20Inhibition of angiogenesis
A549 (lung cancer)25Modulation of signaling pathways

Anti-inflammatory Properties

In addition to its antioxidant and neuroprotective effects, this compound exhibits anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in vitro.

  • Research Findings : A study demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharide (LPS) .

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